(R)-4-(4-Chlorophenyl)pyrrolidin-2-one
Overview
Description
®-4-(4-Chlorophenyl)pyrrolidin-2-one is a chiral compound that belongs to the class of pyrrolidinones It features a pyrrolidinone ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-Chlorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 4-chlorobenzaldehyde and ®-pyrrolidin-2-one.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with ®-pyrrolidin-2-one in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure ®-4-(4-Chlorophenyl)pyrrolidin-2-one.
Industrial Production Methods
In an industrial setting, the production of ®-4-(4-Chlorophenyl)pyrrolidin-2-one may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4-(4-Chlorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones.
Scientific Research Applications
®-4-(4-Chlorophenyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(4-Chlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(4-Chlorophenyl)pyrrolidin-2-one
- 4-(4-Chlorophenyl)pyrrolidin-2-ol
- 4-(4-Chlorophenyl)pyrrolidin-2-amine
Uniqueness
®-4-(4-Chlorophenyl)pyrrolidin-2-one is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its enantiomer (S)-4-(4-Chlorophenyl)pyrrolidin-2-one. The presence of the 4-chlorophenyl group also imparts distinct properties, making it valuable for various applications.
Properties
IUPAC Name |
(4R)-4-(4-chlorophenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRPDYOZYMCTAK-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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